molecular formula C10H7F5O2 B2526569 4-(1,1,3,3,3-Pentafluoropropyl)benzoic acid CAS No. 2361727-60-6

4-(1,1,3,3,3-Pentafluoropropyl)benzoic acid

Cat. No.: B2526569
CAS No.: 2361727-60-6
M. Wt: 254.156
InChI Key: DKTQGBUZHICKCN-UHFFFAOYSA-N
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Description

4-(1,1,3,3,3-Pentafluoropropyl)benzoic acid is a fluorinated aromatic carboxylic acid characterized by a pentafluoropropyl substituent at the para position of the benzene ring. Its molecular formula is C₁₀H₅F₅O₂, with a molar mass of 252.138 g/mol. The compound’s structure combines the electron-withdrawing effects of fluorine atoms with the steric bulk of the alkyl chain, influencing its acidity, solubility, and reactivity. Fluorinated benzoic acids are widely explored in pharmaceuticals, agrochemicals, and materials science due to their enhanced stability and bioactivity .

Properties

IUPAC Name

4-(1,1,3,3,3-pentafluoropropyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F5O2/c11-9(12,5-10(13,14)15)7-3-1-6(2-4-7)8(16)17/h1-4H,5H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTQGBUZHICKCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)C(CC(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1,3,3,3-Pentafluoropropyl)benzoic acid typically involves the introduction of the pentafluoropropyl group to a benzoic acid derivative. One common method is the Friedel-Crafts alkylation reaction, where benzene is reacted with 1,1,3,3,3-pentafluoropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then oxidized to form the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(1,1,3,3,3-Pentafluoropropyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid can be reduced to an alcohol or aldehyde.

    Substitution: The fluorinated group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol or benzaldehyde.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

Chemistry

4-(1,1,3,3,3-Pentafluoropropyl)benzoic acid serves as a vital building block in the synthesis of more complex fluorinated compounds. Its unique fluorinated structure allows for the development of novel materials with enhanced properties.

Biology

Research has indicated potential bioactive properties of this compound in drug discovery. The fluorinated group may enhance interactions with biological targets such as enzymes or receptors. For instance, studies have shown that modifications in the structure can lead to improved pharmacokinetic profiles and biological activity against various diseases .

Medicine

The compound has been explored for therapeutic applications, particularly its anti-inflammatory and anticancer properties. Preliminary studies suggest that it may modulate immune responses and reduce inflammation in conditions like acute campylobacteriosis . Additionally, its ability to penetrate cell membranes efficiently makes it a candidate for drug formulation.

Industry

In industrial applications, this compound is utilized in the development of advanced materials such as fluorinated polymers and coatings. These materials exhibit superior chemical resistance and thermal stability compared to their non-fluorinated counterparts .

Case Study 1: Anti-inflammatory Effects

A study investigated the effects of benzoic acid derivatives on acute campylobacteriosis using murine models. The results indicated that treatment with benzoic acid derivatives led to reduced clinical symptoms and inflammatory responses without affecting pathogen colonization . This suggests a potential therapeutic role for this compound in managing inflammatory diseases.

Case Study 2: Synthesis of Fluorinated Compounds

In a synthetic chemistry context, researchers successfully synthesized new derivatives from this compound that displayed enhanced antiplasmodial activity against Plasmodium falciparum. The structure-activity relationship studies revealed that specific substitutions significantly impacted biological efficacy .

Mechanism of Action

The mechanism of action of 4-(1,1,3,3,3-Pentafluoropropyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorinated group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Fluorination and Electronic Effects

4-(Heptafluoroisopropyl)benzoic Acid
  • Molecular Formula : C₁₀H₅F₇O₂
  • Molar Mass : 290.134 g/mol
  • Key Differences :
    • Contains a branched heptafluoroisopropyl group (7 fluorine atoms), leading to stronger electron-withdrawing effects than the target compound.
    • Higher molecular weight and fluorine content may reduce solubility in polar solvents compared to the pentafluoropropyl analog.
    • Increased acidity due to proximity of electronegative fluorine atoms to the carboxylic acid group .
Pentafluorobenzoic Acid
  • Molecular Formula : C₇HF₅O₂
  • Molar Mass : 216.07 g/mol
  • Key Differences :
    • Fluorines are directly attached to the aromatic ring, creating a stronger electron-withdrawing effect than alkyl-fluorinated derivatives.
    • Higher acidity (lower pKa) compared to 4-(1,1,3,3,3-pentafluoropropyl)benzoic acid, as ring fluorines exert a greater inductive effect on the -COOH group .
4-[3-(3,5-Bis(trifluoromethyl)phenyl)pyrazol-1-yl]benzoic Acid
  • Molecular Formula : C₂₇H₁₉F₆N₃O₂
  • Molar Mass : 539.45 g/mol
  • Key Differences :
    • Features a pyrazole ring with trifluoromethyl (-CF₃) groups, increasing steric bulk and lipophilicity.
    • Designed for biological applications (e.g., growth inhibition), highlighting the role of fluorinated substituents in modulating bioactivity .

Structural and Reactivity Comparisons

Compound Name Substituent Type Fluorine Count Key Reactivity/Properties
This compound Saturated pentafluoropropyl 5 Moderate electron-withdrawing; stable alkyl chain
4-(Heptafluoroisopropyl)benzoic acid Branched heptafluoroisopropyl 7 Strong electron-withdrawing; lower solubility
4-(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)benzoic acid Unsaturated propenyl group 5 Conjugation via double bond; potential for addition reactions
Pentafluorobenzoic acid Aromatic fluorination 5 High acidity; strong inductive effects on -COOH

Physicochemical Properties

  • Lipophilicity (LogP): Fluorinated alkyl chains (e.g., pentafluoropropyl) increase LogP compared to non-fluorinated analogs. The heptafluoroisopropyl derivative likely has higher LogP than the target compound due to additional fluorine atoms .
  • Acidity :
    • Pentafluorobenzoic acid (pKa ~1.5) is more acidic than this compound, where fluorines are farther from the -COOH group .
  • Synthetic Routes :
    • The target compound may be synthesized via fluorination of propyl precursors or coupling reactions, similar to methods reported for 4-(1,1,3,3,3-pentafluoropropenyl)benzoic acid .

Biological Activity

4-(1,1,3,3,3-Pentafluoropropyl)benzoic acid is a fluorinated benzoic acid derivative that has garnered interest due to its unique chemical properties and potential biological activities. This compound is characterized by the presence of a pentafluoropropyl group, which imparts distinct physicochemical properties that may influence its biological interactions.

The chemical structure of this compound is defined by the following features:

  • Molecular Formula : C12H8F5O2
  • Molecular Weight : 292.18 g/mol
  • Melting Point : Approximately 217-219°C

The pentafluoropropyl group enhances the lipophilicity and stability of the compound in biological systems, which could be crucial for its activity.

Biological Activity Overview

Research into the biological activity of this compound has revealed several important findings:

Enzyme Inhibition

The compound has shown potential as an inhibitor of various enzymes. For instance:

  • Tyrosinase Inhibition : Similar compounds within the benzoic acid family have been reported to inhibit tyrosinase activity, suggesting that this compound may exhibit similar properties . This inhibition can lead to reduced melanin production in melanocytes.

Antimicrobial Activity

Studies have indicated that benzoic acid derivatives exhibit antimicrobial properties. While specific data on this compound is limited, its structural similarities to other bioactive benzoic acids suggest potential antimicrobial effects against various pathogens .

Cytotoxicity and Antiproliferative Effects

Research into related compounds has shown varying degrees of cytotoxicity against cancer cell lines. The presence of fluorinated groups in benzoic acids can enhance their antiproliferative effects. Although direct studies on this specific compound are scarce, it is reasonable to hypothesize similar effects based on the activity of related derivatives .

Case Studies and Research Findings

Several studies have explored the biological implications of benzoic acid derivatives:

  • Study on Tyrosinase Inhibition : A study demonstrated that certain benzoic acid derivatives effectively inhibited tyrosinase activity. The inhibition was linked to structural features similar to those found in this compound .
  • Antimicrobial Efficacy : Research on other benzoic acid derivatives showed promising results against bacterial strains. The potential for this compound to exhibit similar antimicrobial properties warrants further investigation .

Data Table: Summary of Biological Activities

Activity Type Description Reference
Tyrosinase InhibitionPotential to inhibit melanin production
Antimicrobial ActivityPossible efficacy against bacterial pathogens
CytotoxicityHypothesized antiproliferative effects

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